3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride
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Overview
Description
3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3Br2FO3S It is a derivative of benzene, featuring bromine, hydroxyl, and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride typically involves the bromination of 4-hydroxybenzene-1-sulfonyl fluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Reactions: Products include azido or thiol derivatives.
Oxidation Reactions: Products include quinones or ketones.
Reduction Reactions: Products include deoxygenated derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzene-1-sulfonyl fluoride: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
3,5-dibromo-4-nitrosobenzenesulfonic acid sodium salt: Contains a nitroso group instead of a hydroxyl group, leading to different reactivity and applications.
3,5-dibromo-4-hydroxybenzoic acid: Contains a carboxyl group instead of a sulfonyl fluoride group, affecting its chemical behavior and uses.
Uniqueness
3,5-dibromo-4-hydroxybenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various research fields.
Properties
CAS No. |
50978-70-6 |
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Molecular Formula |
C6H3Br2FO3S |
Molecular Weight |
334 |
Purity |
95 |
Origin of Product |
United States |
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